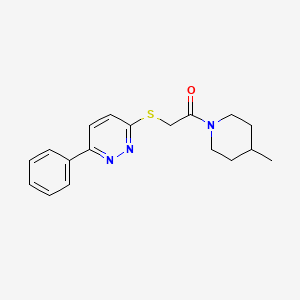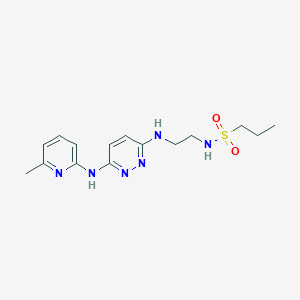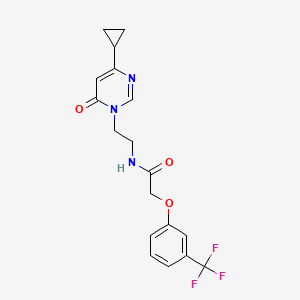![molecular formula C20H24N4O3S B2477969 5-(isopentylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-50-3](/img/structure/B2477969.png)
5-(isopentylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(isopentylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a type of heterocyclic compound . It’s part of a broader class of compounds known as pyrimido[4,5-d]pyrimidines . These compounds have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrimidine derivatives are central to the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities. For instance, novel heterocyclic compounds such as thiazolopyrimidines have been synthesized from pyrimidine precursors, showing significant anti-inflammatory and analgesic activities, highlighting their potential in drug development (Abu‐Hashem et al., 2020).
Anticancer and Antibacterial Agents
Pyrimidine derivatives are explored for their anticancer and antibacterial properties. Research has shown that certain pyrimidine diones exhibit significant antibacterial and anticancer activities, making them promising candidates for developing new therapeutic agents (Aremu et al., 2017).
Antiviral Activity
The antiviral potential of pyrimidine derivatives, particularly against hepatitis B virus (HBV), has been demonstrated, suggesting their use in antiviral drug development (El‐Sayed et al., 2009).
Fluorescence Spectra and Chemical Characterization
Pyrimidine derivatives have been utilized in studies related to fluorescence spectra, aiding in the understanding of structural and spectral relationships essential in chemical sensing and molecular probes development (Inada et al., 1972).
Green Chemistry and Catalysis
Pyrimidine derivatives are involved in green chemistry approaches for synthesizing fused pyrimidinone derivatives and Schiff base ligands, showcasing their role in sustainable and environmentally friendly chemical processes (Aly et al., 2018).
Future Directions
properties
IUPAC Name |
7-(4-methoxyphenyl)-1,3-dimethyl-5-(3-methylbutylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-12(2)10-11-28-18-15-17(23(3)20(26)24(4)19(15)25)21-16(22-18)13-6-8-14(27-5)9-7-13/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQIREITALUSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2477888.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2477889.png)

![Methyl 5-[(diethylcarbamoyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2477897.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2477898.png)
![5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2477899.png)


![2-[(4-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2477904.png)

![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide](/img/structure/B2477907.png)

